molecular formula C22H22N6O2S B11259561 N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11259561
M. Wt: 434.5 g/mol
InChI Key: QMFSYXYJKJXHTJ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-13-7-9-16(10-8-13)11-17-20(30)24-21-25-26-22(28(21)27-17)31-12-18(29)23-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

QMFSYXYJKJXHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC=C4C)C)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylphenylamine and 4-methylbenzyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and sulfonation to form the final product. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can result in derivatives with modified functional groups.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger specific cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: shares structural similarities with other triazolo-triazine derivatives, such as:

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. These properties make it a valuable compound for research and development in various scientific fields.

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